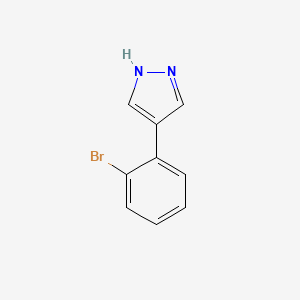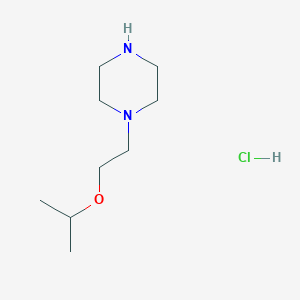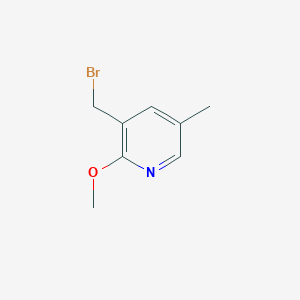
3-(Bromomethyl)-2-methoxy-5-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-2-methoxy-5-methylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a bromomethyl group at the 3-position, a methoxy group at the 2-position, and a methyl group at the 5-position of the pyridine ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-methoxy-5-methylpyridine can be achieved through several methods. One common method involves the bromination of 3,5-dimethylpyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in a solvent like carbon tetrachloride (CCl4) at elevated temperatures to ensure complete bromination .
Another method involves the use of 5-methylnicotinic acid as the starting material. The acid is first esterified with methanol in the presence of thionyl chloride to form methyl 5-methylnicotinate. This ester is then reduced using sodium borohydride to yield (5-methylpyridin-3-yl)methanol, which is subsequently brominated using hydrobromic acid and paraformaldehyde to produce 3-(Bromomethyl)-5-methylpyridine .
Industrial Production Methods
For large-scale industrial production, the method involving 5-methylnicotinic acid is preferred due to its higher yield and environmentally friendly nature. The use of sodium borohydride as a reducing agent and hydrobromic acid for bromination ensures a safer and more efficient process compared to traditional methods that use more hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2-methoxy-5-methylpyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted pyridines.
Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides, primary or secondary amines, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature or slightly elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane are used under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) is used under an inert atmosphere.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.
Oxidation: Pyridine N-oxides.
Reduction: 2-methoxy-5-methylpyridine.
Scientific Research Applications
3-(Bromomethyl)-2-methoxy-5-methylpyridine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor ligands due to its ability to form stable complexes with biological macromolecules.
Medicine: As a precursor in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological and inflammatory diseases.
Industry: In the production of agrochemicals and other fine chemicals
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2-methoxy-5-methylpyridine involves its ability to act as an electrophile due to the presence of the bromomethyl group. This allows it to form covalent bonds with nucleophilic sites on biological macromolecules, leading to the inhibition of enzyme activity or receptor function. The methoxy and methyl groups on the pyridine ring can also influence the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)but-3-enoate: Another bromomethyl-substituted compound used in organic synthesis.
2-Bromomethyl-1,3-dioxolane: A bromomethyl compound used as a building block in organic synthesis
Uniqueness
3-(Bromomethyl)-2-methoxy-5-methylpyridine is unique due to the presence of both a methoxy and a methyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C8H10BrNO |
|---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
3-(bromomethyl)-2-methoxy-5-methylpyridine |
InChI |
InChI=1S/C8H10BrNO/c1-6-3-7(4-9)8(11-2)10-5-6/h3,5H,4H2,1-2H3 |
InChI Key |
XJNSIKSENPLHKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)OC)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



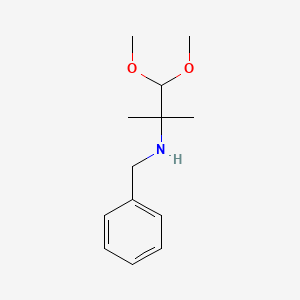
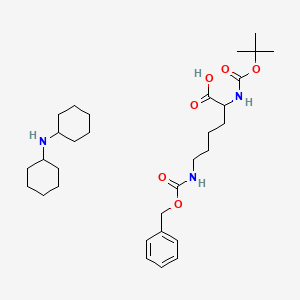

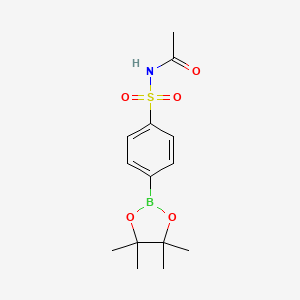




![4-Bromo-5-fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13654530.png)

